molecular formula C7H11N3 B601027 Bendamustine Related Impurity 4 CAS No. 60651-29-8

Bendamustine Related Impurity 4

カタログ番号 B601027
CAS番号: 60651-29-8
分子量: 137.19
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bendamustine Related Impurity 4 is an impurity of bendamustine, a chemotherapy drug used for the therapy of non-Hodgkin lymphoma and chronic lymphocytic leukemia . It has a CAS Registry number of 60651-29-8 . The chemical name of Bendamustine Related Impurity 4 is 1-N-methylbenzene-1,2,4-triamine .

科学的研究の応用

Synthesis and Characterization

The synthesis of potential bendamustine impurities, such as the bendamustine deschloro dimer, has been a subject of research to understand the chemical stability and potential degradation pathways of bendamustine. This impurity arises from the hydrolysis of bendamustine followed by intermolecular esterification, highlighting the importance of controlling and understanding impurity profiles for drug safety and efficacy (Yuan & Zhu, 2020).

Drug Stability

Research into the stability of bendamustine hydrochloride under stressed conditions revealed the formation of degradant impurities, which are crucial for developing analytical methods for quality control and ensuring the drug's stability throughout its shelf life (Chen et al., 2015). Similarly, a stability-indicating LC method has been developed for the estimation of bendamustine hydrochloride and its related impurities, underlining the significance of monitoring these impurities for maintaining the drug's quality (Kasa et al., 2014).

Anticancer Efficacy and Mechanisms

Bendamustine's efficacy in cancer treatment is partly attributed to its distinct pattern of cytotoxicity and unique mechanistic features compared to other alkylating agents. It activates DNA-damage stress response and apoptosis, among other mechanisms, suggesting that understanding and managing its impurities are essential for its therapeutic effectiveness (Leoni et al., 2008).

Improved Stability and Efficacy

Efforts to improve bendamustine's stability and anticancer efficacy through nano-architectural approaches, such as PEG-PLGA nanoparticulate formulations, indicate the ongoing need to address challenges related to the drug's stability and impurity profiles. Such research underscores the broader implications of impurity management for enhancing drug performance and patient outcomes (Khan et al., 2016).

特性

IUPAC Name

1-N-methylbenzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILHLCVBOALKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n1-Methylbenzene-1,2,4-triamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。